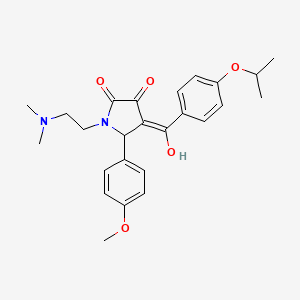

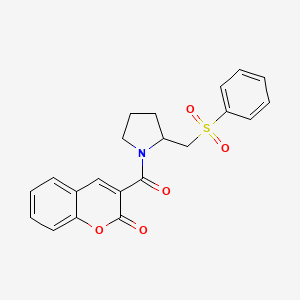

![molecular formula C16H20N4O4S B2649843 2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one CAS No. 899745-15-4](/img/structure/B2649843.png)

2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

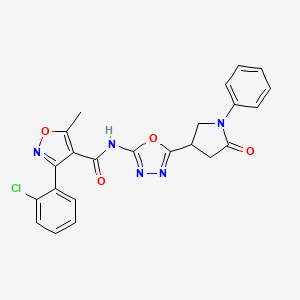

The compound appears to contain several functional groups, including a 1,2,4-triazole ring, a pyran ring, and a piperidine ring. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms. The pyran ring is a six-membered ring with one oxygen atom and five carbon atoms. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. For example, the triazole ring might participate in reactions with electrophiles, and the piperidine ring might undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of polar functional groups can increase solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound is related to several areas of scientific research, focusing on the synthesis and chemical properties of related heterocyclic compounds. Research has explored the synthesis of polysubstituted 4H-pyran derivatives, highlighting their significance in chemical synthesis due to their potential applications in pharmacology and material science. For instance, microwave-assisted procedures have been developed for synthesizing new 4-aryl-6-(methylamino)-5-nitro-2-(1H-pyrrol-2-yl)-4H-pyran-3-carbonitriles, demonstrating efficient routes to complex pyran derivatives with potential anticancer activity (S. Hadiyal et al., 2020). Additionally, the exploration of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone for synthesizing 2H-pyran-2-ones and fused pyran-2-ones shows the versatility of pyran derivatives in synthesizing a broad range of biologically active compounds (M. Kočevar et al., 1992).

Drug Delivery Applications

Research into the encapsulation of lipophilic derivatives in water-soluble metalla-cages reveals potential drug delivery applications. These structures can encapsulate biologically relevant structures, including pyrenyl derivatives, suggesting a method for delivering hydrophobic compounds in a biocompatible manner. This encapsulation strategy has shown cytotoxicities against human cancer cells, indicating its potential for targeted cancer therapy (J. Mattsson et al., 2010).

Anticancer and Anticonvulsant Activities

Derivatives of pyran and related heterocycles have been investigated for their anticancer and anticonvulsant activities. For example, the synthesis of new kojic acid derivatives as potential anticonvulsant compounds demonstrates the therapeutic potential of pyran derivatives. These compounds have been evaluated in maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, showing significant activity without neurotoxicity (M. Aytemi̇r et al., 2010). Additionally, the design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been explored for their antitumor activities, highlighting the importance of structural diversity in developing new therapeutic agents (Guo-qiang Hu et al., 2008).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-19-11-17-18-16(19)25-10-12-7-13(21)14(8-23-12)24-9-15(22)20-5-3-2-4-6-20/h7-8,11H,2-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFXWSIETMSPCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

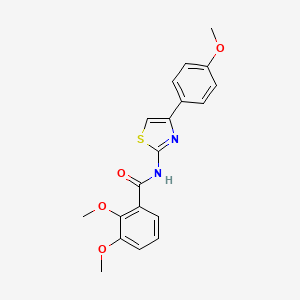

![4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid](/img/structure/B2649767.png)

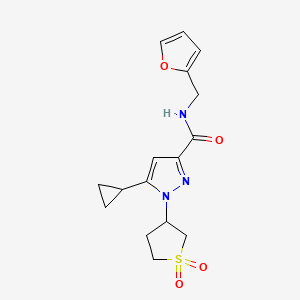

![4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2649768.png)

![2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2649771.png)

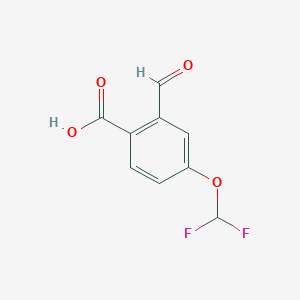

![3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2649776.png)

![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2649777.png)